![molecular formula C21H23BrN2O3 B2572027 4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921567-07-9](/img/structure/B2572027.png)

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

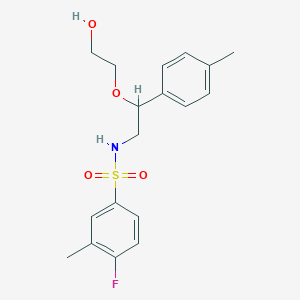

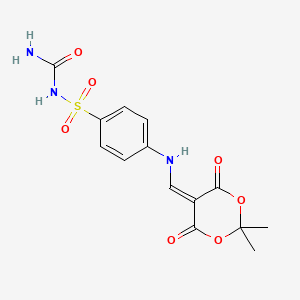

The compound contains several functional groups and structural features. It has a benzamide group (a benzene ring attached to an amide group), which is a common feature in many pharmaceuticals. The bromine atom attached to the benzene ring can make the compound more reactive. The compound also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the tetrahydrobenzo[b][1,4]oxazepin ring and the benzamide group. These groups can engage in various non-covalent interactions like hydrogen bonding and pi-stacking .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. The bromine atom might make the benzene ring more susceptible to electrophilic aromatic substitution. The amide group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, functional groups, and charge distribution would all play a role .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Novel Schiff Bases Synthesis : A study detailed the synthesis and antibacterial evaluation of novel Schiff bases derived from 2-aminobenzothiazole nucleus, demonstrating the potential antibacterial activity of similar compounds against various bacteria strains (Palkar et al., 2017). This highlights the significance of synthesizing and studying such compounds for potential antibacterial applications.

Photophysical Properties and Synthesis of Oxazapolyheterocycles : Another research discussed the synthesis and photophysical properties of a novel oxazapolyheterocycle, indicating the potential for applications in materials science due to its strong blue emission properties (Petrovskii et al., 2017).

Benzimidazole Fused-1,4-Oxazepines : A study on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids showcased the integration of computational and experimental methods to explore the molecular structures, electrophilic and nucleophilic reactivity regions, and potential for nonlinear optical (NLO) properties, suggesting applications in material science and pharmaceuticals (Almansour et al., 2016).

Potential Applications

Antibacterial and Antimicrobial Activity : The synthesis of novel compounds with tested antibacterial activity suggests potential pharmaceutical applications, particularly as antibacterial agents. For example, compounds showing promise against Staphylococcus aureus and Bacillus subtilis could be foundational for developing new antibiotics.

Photodynamic Therapy for Cancer Treatment : Research on new zinc phthalocyanine compounds with high singlet oxygen quantum yield indicates potential applications in photodynamic therapy for cancer treatment. These compounds' photophysical and photochemical properties suggest they could be effective as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Synthesis of Heterocycles for Pharmaceutical Applications : The use of hydroaminoalkylation and Buchwald-Hartwig amination sequences in synthesizing benzazepine, benzoxazepine, and benzothiazepine derivatives points to methodologies for creating complex nitrogen heterocycles, which are often found in pharmaceuticals (Kaper & Doye, 2019).

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN2O3/c1-4-11-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWARLROJYQDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)

![4-[(4-Iodoanilino)methylene]-2-pentenedinitrile](/img/structure/B2571948.png)

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)

![Pyrazolo[1,5-a]pyridin-4-ylmethanol](/img/structure/B2571952.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2571953.png)

![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)